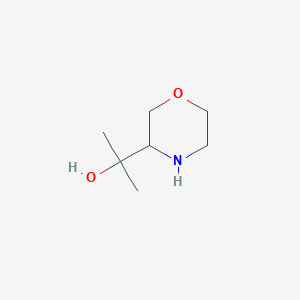
8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione, also known as HDMP-28, is a synthetic compound that belongs to the class of cathinones. It is a potent stimulant and has been found to have similar effects to other cathinones such as methylone and mephedrone. HDMP-28 has been the subject of scientific research due to its potential use as a tool for studying the central nervous system.
作用机制
8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione works by inhibiting the reuptake of dopamine, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels is responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased energy, euphoria, and feelings of well-being. It also increases heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
One advantage of using 8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione in lab experiments is that it is a potent dopamine reuptake inhibitor, which makes it useful for studying the effects of dopamine on behavior and cognition. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds in the brain.
未来方向
There are a number of future directions for research on 8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione. One area of research could be to investigate the long-term effects of this compound on the brain and behavior. Another area of research could be to investigate the potential therapeutic uses of this compound for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Finally, research could be conducted to develop new compounds that are similar to this compound but with fewer side effects.
合成方法
The synthesis of 8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione involves a multi-step process that starts with the reaction of 4-methylpropiophenone with thiourea to form 4-methylpropiophenone thiourea. This compound is then reacted with hydrazine hydrate to produce 4-methylpropiophenone hydrazone. The next step involves the reaction of 4-methylpropiophenone hydrazone with 2-methylacrolein to form 4-methylpropiophenone hydrazone acrolein adduct. Finally, this compound is reacted with 8-bromo-1-octene to produce this compound.
科学研究应用
8-Hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has been used in scientific research as a tool to study the central nervous system. It has been found to be a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This makes it useful for studying the effects of dopamine on behavior and cognition.
属性
IUPAC Name |
8-hexylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2S/c1-6-7-8-9-10-24-16-18-14-13(21(16)11-12(2)3)15(22)20(5)17(23)19(14)4/h2,6-11H2,1,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCBWVLGPPNDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B2969435.png)
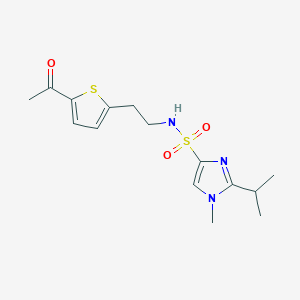
![5-[(2-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2969438.png)
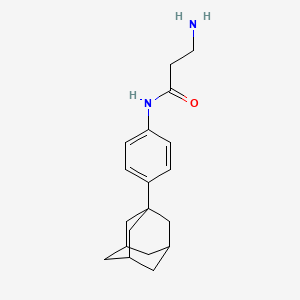
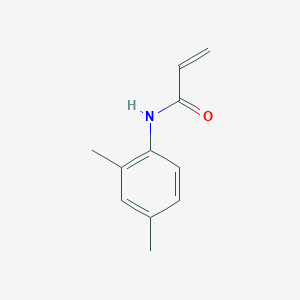
![3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B2969444.png)
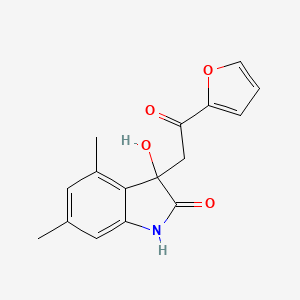
![2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2969447.png)
![6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2969448.png)
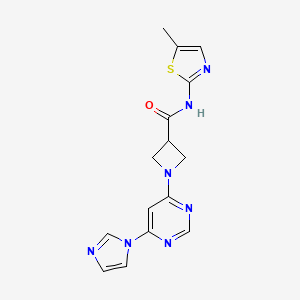
![Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2969454.png)
![3-[(2,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2969455.png)
![2-[1-(1-Methylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2969456.png)
